molecular formula C8H11ClN2O2 B2509892 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid CAS No. 1006495-38-0

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid

Cat. No.: B2509892
CAS No.: 1006495-38-0
M. Wt: 202.64
InChI Key: PHXNTSZWLWSBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is a pyrazole derivative characterized by a chloro-methyl-substituted pyrazole ring linked to a butanoic acid moiety. Pyrazole derivatives are widely studied due to their pharmacological and agrochemical applications, including antibacterial, antifungal, and anti-inflammatory properties . Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX programs for refinement ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name

4-(4-chloro-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNTSZWLWSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The presence of the chloro and methyl groups on the pyrazole ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid, we compare it with structurally related pyrazole derivatives. Key compounds include:

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Biological Activity
This compound Chloro, methyl (pyrazole); butanoic acid (side chain) ~230.67* Hypothesized antibacterial†
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Chlorobenzoyl, methyl, phenyl (pyrazole); 4-chlorobenzoate (ester group) ~453.28 Antibacterial, biological activity
1H-pyrazole-3-carboxylic acid Carboxylic acid (directly on pyrazole) ~112.09 Antioxidant, enzyme inhibition

*Calculated based on atomic composition.

Key Differences

  • Functional Groups: The butanoic acid side chain in the target compound provides enhanced hydrophilicity compared to the ester-containing analogue in . This may influence pharmacokinetics, such as membrane permeability or metabolic stability.
  • Bioactivity : The compound exhibits confirmed antibacterial activity due to its acyloxy groups , whereas the target compound’s activity remains speculative without experimental validation.
  • Synthesis Complexity: The ester-linked analogue in requires multi-step synthesis (e.g., acylation), while the butanoic acid derivative might involve simpler alkylation or carboxylation routes.

Electronic and Steric Effects

  • Steric Hindrance : The methyl group at position 5 in the target compound may reduce rotational freedom, affecting binding to biological targets compared to bulkier substituents (e.g., phenyl in ).

Research Findings and Methodologies

Structural Analysis

  • X-ray Crystallography : The compound was resolved using SHELX , revealing a planar pyrazole ring with dihedral angles influenced by substituents. Similar methods would apply to the target compound.

Biological Activity

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

  • Molecular Formula : C₈H₉ClN₂O₂
  • SMILES Notation : CC(CC(=O)O)C1=CN(N=C1)C

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized, but its structural analogs suggest potential efficacy.

Anticancer Activity

Research has demonstrated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have been tested against A549 lung cancer cells, showing a reduction in cell viability. The anticancer activity of this compound may be attributed to its ability to induce apoptosis or inhibit cell proliferation through various mechanisms.

CompoundCell LineViability Reduction (%)Reference
This compoundA549TBD
Pyrazole Derivative AA54963.4%
Pyrazole Derivative BA54921.2%

The biological activity of this compound is hypothesized to involve modulation of specific cellular pathways. Pyrazole compounds often interact with enzymes or receptors involved in inflammatory responses or cell cycle regulation. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities. Among these, this compound was included in screening assays for anticancer activity. The results indicated promising cytotoxicity against several cancer cell lines, warranting further investigation into its therapeutic potential.

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on A549 cells.
  • Selectivity : Preliminary data suggest that it may selectively target cancer cells while sparing normal cells.
  • Synergistic Effects : Combinations with other chemotherapeutics may enhance efficacy.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid derivatives?

  • Methodological Answer : Pyrazole derivatives are often synthesized via cyclization or condensation reactions. For example:
  • Vilsmeier–Haack Reaction : Used to prepare 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF .
  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides can be cyclized using POCl₃ at 120°C to form oxadiazole-linked pyrazoles, as demonstrated in antimicrobial studies .
  • Condensation Reactions : Nucleophilic substitution of halogenated intermediates with amines or alcohols yields functionalized pyrazoles (e.g., synthesis of carboxamide derivatives) .
  • Key Analytical Tools : IR, ¹H NMR, and mass spectrometry are standard for structural confirmation .

Q. How is the structural characterization of this compound typically performed in academic research?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and stereochemistry. For example, 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate was characterized via single-crystal X-ray diffraction (R factor = 0.081) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O, N–H stretches) .
  • ¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazole derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., XRD for absolute structure confirmation alongside NMR/IR) .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values to validate ambiguous signals .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify overlapping peaks in crowded spectra .
  • Case Study : In a study on 5-acyloxypyrazoles, conflicting IR carbonyl signals were resolved by correlating XRD bond lengths with electronic effects .

Q. What strategies optimize the yield of multi-step syntheses involving pyrazole intermediates?

  • Methodological Answer :
  • Reaction Condition Screening :
ParameterOptimization ExampleReference
SolventPolar aprotic solvents (DMF, DMSO) enhance cyclization .
Temperature120°C for POCl₃-mediated cyclization .
CatalystLewis acids (e.g., AlCl₃) improve electrophilic substitution .
  • Workflow Adjustments :
  • Intermittent Purification : Isolate intermediates after each step via column chromatography to minimize side reactions .
  • In Situ Monitoring : Use TLC or inline IR to terminate reactions at optimal conversion .

Q. How are biological activities (e.g., antimicrobial) of pyrazole derivatives systematically evaluated?

  • Methodological Answer :
  • Assay Design :
  • MIC Testing : Determine minimum inhibitory concentrations against bacterial strains (e.g., S. aureus, E. coli) using broth dilution .
  • Enzyme Inhibition : Screen for interactions with target enzymes (e.g., DHFR, COX-2) via fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl, or methoxy groups) to correlate electronic effects with activity .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish significant activity differences between analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.